3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidino group, a propenyl group, and an acrylamide moiety. Its dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride involves multiple steps. The process typically starts with the preparation of the core phenyl structure, followed by the introduction of the guanidino and propenyl groups. The final step involves the formation of the acrylamide moiety and the conversion to the dihydrochloride salt. Common reagents used in these reactions include guanidine, methyl acrylate, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride involves its interaction with specific molecular targets. The guanidino group is known to interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide
- 3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide hydrochloride
Uniqueness
The uniqueness of 3-(2-(3-guanidino-2-methyl-3-oxo-propenyl)-5-methylphenyl)-N-isopropylidene-2-methyl-acrylamide dihydrochloride lies in its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts. Additionally, its specific chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
215183-03-2 |
---|---|
Molecular Formula |
C17H24Cl2N6O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(E)-N-(diaminomethylidene)-3-[2-[(E)-3-(diaminomethylideneamino)-2-methyl-3-oxoprop-1-enyl]-4-methylphenyl]-2-methylprop-2-enamide;dihydrochloride |
InChI |
InChI=1S/C17H22N6O2.2ClH/c1-9-4-5-12(7-10(2)14(24)22-16(18)19)13(6-9)8-11(3)15(25)23-17(20)21;;/h4-8H,1-3H3,(H4,18,19,22,24)(H4,20,21,23,25);2*1H/b10-7+,11-8+;; |
InChI Key |
KFFCDWFEJMZQKK-VHZUSOFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(\C)/C(=O)N=C(N)N)/C=C(\C)/C(=O)N=C(N)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C)C(=O)N=C(N)N)C=C(C)C(=O)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.